molecular formula C8H11NO2S B14337186 5-(But-2-enoyl)-4-methyl-1,3-thiazolidin-2-one CAS No. 110124-19-1

5-(But-2-enoyl)-4-methyl-1,3-thiazolidin-2-one

Cat. No.: B14337186
CAS No.: 110124-19-1
M. Wt: 185.25 g/mol
InChI Key: BCMWSTWOYRUTAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(But-2-enoyl)-4-methyl-1,3-thiazolidin-2-one is a heterocyclic compound that features a thiazolidinone ring substituted with a butenoyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(But-2-enoyl)-4-methyl-1,3-thiazolidin-2-one typically involves the reaction of 4-methyl-1,3-thiazolidin-2-one with but-2-enoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(But-2-enoyl)-4-methyl-1,3-thiazolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the butenoyl group to a butyl group.

    Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Butyl-substituted thiazolidinones.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

5-(But-2-enoyl)-4-methyl-1,3-thiazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(But-2-enoyl)-4-methyl-1,3-thiazolidin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1,3-thiazolidin-2-one: Lacks the butenoyl group but shares the thiazolidinone core.

    5-(But-2-enoyl)-1,3-thiazolidin-2-one: Similar structure but without the methyl group.

Uniqueness

5-(But-2-enoyl)-4-methyl-1,3-thiazolidin-2-one is unique due to the presence of both the butenoyl and methyl groups, which confer distinct chemical and biological properties. This combination of substituents enhances its potential for various applications compared to its analogs.

Properties

CAS No.

110124-19-1

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

5-but-2-enoyl-4-methyl-1,3-thiazolidin-2-one

InChI

InChI=1S/C8H11NO2S/c1-3-4-6(10)7-5(2)9-8(11)12-7/h3-5,7H,1-2H3,(H,9,11)

InChI Key

BCMWSTWOYRUTAS-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)C1C(NC(=O)S1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.